

An In-depth Technical Guide to Pyroptosis Induction by Caspase-1 (ICE)

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Compound of Interest

Compound Name: ICeD-2

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Disclaimer: The term "**ICeD-2**" did not yield specific results in scientific literature searches and is likely a non-standard term. This guide will focus on the well-established role of Interleukin-1 Converting Enzyme (ICE), also known as Caspase-1, a key mediator of pyroptosis.

This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key data related to the induction of pyroptosis by Caspase-1 (ICE). It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, cell biology, and inflammation.

Core Concepts of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.^{[1][2][3][4]} It is distinct from other forms of cell death, such as apoptosis, in its morphology and mechanism. Key features of pyroptosis include cell swelling, plasma membrane rupture, and the release of pro-inflammatory cytokines and cellular contents.^{[3][5]} This process is primarily mediated by a family of proteins called gasdermins.^{[1][3][6][7]}

The Central Role of Caspase-1 (ICE) in Canonical Pyroptosis

Caspase-1, originally named Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the canonical pyroptosis pathway.^{[1][2][6]} Its activation is tightly

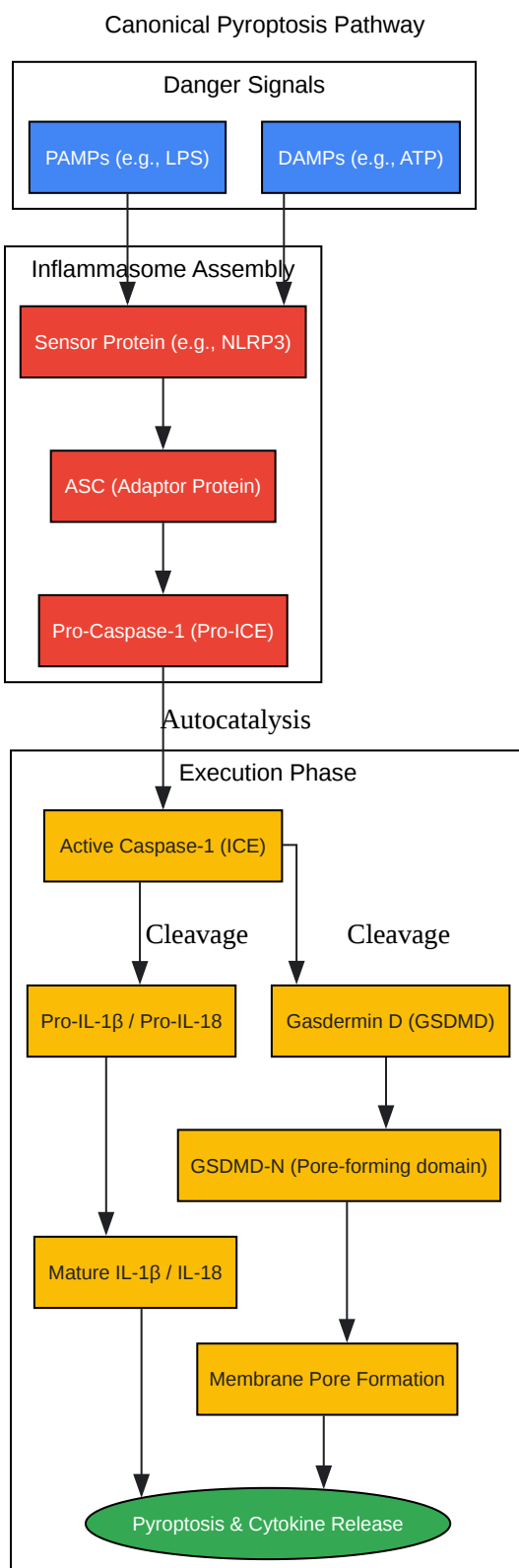
regulated by large multiprotein complexes called inflammasomes, which assemble in response to specific pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[\[1\]](#)[\[5\]](#)[\[6\]](#)

Upon activation, Caspase-1 has two primary functions in pyroptosis:

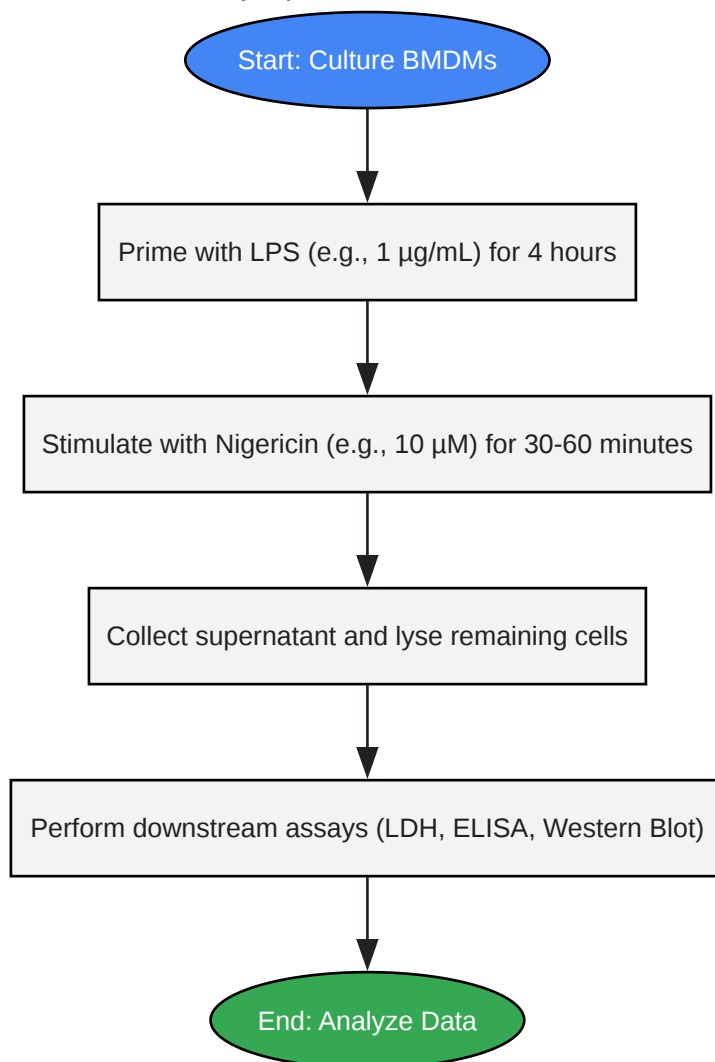
- **Cleavage of Gasdermin D (GSDMD):** Active Caspase-1 cleaves GSDMD, a member of the gasdermin protein family.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#) This cleavage separates the N-terminal pore-forming domain (GSDMD-N) from the C-terminal repressor domain.[\[3\]](#)[\[7\]](#) The liberated GSDMD-N fragments translocate to the plasma membrane and oligomerize to form large pores, approximately 15 nm in diameter.[\[7\]](#) These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis.[\[5\]](#)
- **Maturation of Pro-inflammatory Cytokines:** Caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1 β and IL-18.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) These mature cytokines are then released from the cell, contributing to the inflammatory response.

Signaling Pathway of Canonical Pyroptosis

The canonical pyroptosis pathway can be visualized as a series of molecular events starting from the recognition of danger signals to the execution of cell death.



Workflow: Pyroptosis Induction in BMDMs



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